![molecular formula C13H17Cl2NO4S B288820 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research as an inhibitor of various ion channels and transporters. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying ion channel function and regulation.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the covalent modification of ion channels and transporters. This compound reacts with specific amino acid residues in the ion channel or transporter, leading to the inhibition of ion transport. The exact mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. This compound has also been shown to inhibit the activity of the Na+/H+ exchanger, a transporter that plays a role in regulating intracellular pH. In addition, this compound has been shown to inhibit the activity of the Na+/Ca2+ exchanger, a transporter that plays a role in regulating intracellular calcium levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is that it is a highly specific inhibitor of ion channels and transporters. This allows researchers to selectively inhibit the activity of a specific ion channel or transporter, without affecting other ion channels or transporters. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Careful titration of this compound concentration is necessary to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research involving 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the role of this compound in regulating ion channels and transporters in disease states. For example, this compound has been shown to inhibit the activity of the CFTR chloride channel, which is mutated in cystic fibrosis. Further research could explore the potential therapeutic applications of this compound in cystic fibrosis and other diseases. Another potential area of research is the development of new this compound analogs that have improved specificity and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dichloro-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to yield this compound.
Aplicaciones Científicas De Investigación
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, sodium channels, potassium channels, and calcium channels, among others. This compound has also been used to study the regulation of ion channels, as well as the role of ion channels in various physiological processes.
Propiedades
Fórmula molecular |
C13H17Cl2NO4S |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
4-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H17Cl2NO4S/c1-8-6-16(7-9(2)20-8)21(17,18)13-5-10(14)12(19-3)4-11(13)15/h4-5,8-9H,6-7H2,1-3H3 |
Clave InChI |
NPVHVXASPIKGSQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)
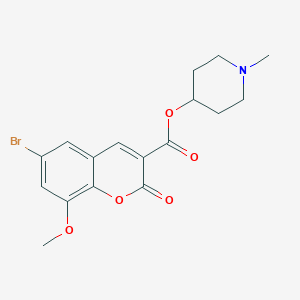


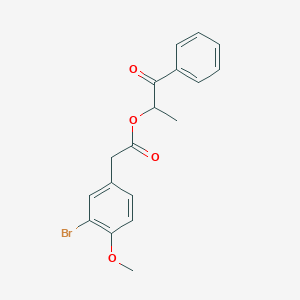
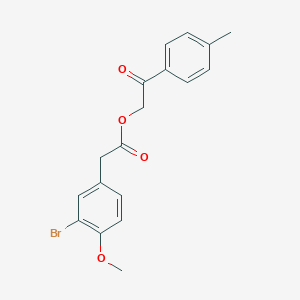
![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
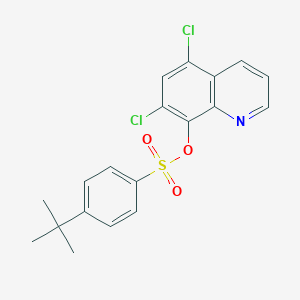
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
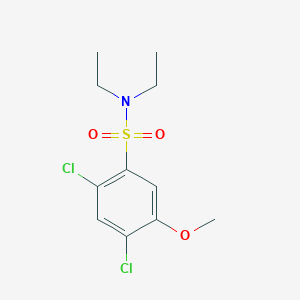
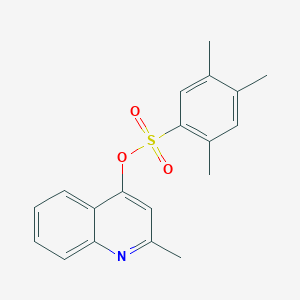
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)